molecular formula C16H11F3N4O B13365181 N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13365181
M. Wt: 332.28 g/mol
InChI Key: KUPBJHVOUZFUNA-UHFFFAOYSA-N
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Description

N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenyl group, a pyridinyl group, a trifluoromethyl group, and a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 2-pyridinecarboxylic acid with phenylhydrazine to form a hydrazone intermediate This intermediate then undergoes cyclization with trifluoroacetic anhydride to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide: Lacks the trifluoromethyl group.

    N-phenyl-1-(2-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide: Contains a methyl group instead of a trifluoromethyl group.

    N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the trifluoromethyl group in N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.

Properties

Molecular Formula

C16H11F3N4O

Molecular Weight

332.28 g/mol

IUPAC Name

N-phenyl-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)14-12(15(24)22-11-6-2-1-3-7-11)10-21-23(14)13-8-4-5-9-20-13/h1-10H,(H,22,24)

InChI Key

KUPBJHVOUZFUNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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